Methyl 7-oxoheptanoate

Description

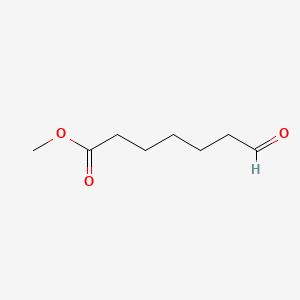

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVFYRBRYZXABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188864 | |

| Record name | Methyl 7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35376-00-2 | |

| Record name | Heptanoic acid, 7-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35376-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-oxoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 7-oxoheptanoate?

An In-depth Technical Guide to Methyl 7-oxoheptanoate

This compound is a bifunctional organic compound containing both a methyl ester and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules such as prostanoids and insect pheromones.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

General Properties

| Property | Value | Source |

| CAS Number | 35376-00-2 | [4][5] |

| Molecular Formula | C₈H₁₄O₃ | [4][5][][7] |

| Molecular Weight | 158.19 g/mol | [4][5][][7] |

| IUPAC Name | This compound | [5][] |

| Synonyms | Methyl 6-formylhexanoate, Methyl pimelaldehydate, 7-oxoheptanoic acid methyl ester | [5][][8] |

| Appearance | Colorless liquid | [8] |

Physicochemical Data

| Property | Value | Source |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 210.2 ± 23.0 °C at 760 mmHg | [4][][8] |

| 65–80 °C at 0.1 mmHg | [9] | |

| Melting Point | -60 °C | [8] |

| Flash Point | 82.0 ± 22.7 °C | [4][8] |

| Refractive Index (n²⁰D) | 1.423 | [4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Slightly soluble in water (5.7 g/L at 25 °C). | [8][10] |

| LogP | 0.86 | [4][11] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H-NMR (CDCl₃): Signals include δ=1.2-1.4 (m, 4H), 1.5-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), and 3.62 (s, 3H).[1]

-

¹³C NMR: Spectral data is available and can be found in databases like SpectraBase.[5]

-

Infrared (IR) Spectroscopy (film): Characteristic peaks are observed at ν = 1725 (CO) cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum shows characteristic fragmentation patterns.[1][5]

Chemical Reactivity and Applications

This compound serves as a key building block in the synthesis of various high-value chemicals.

-

Prostanoid Synthesis: It is a precursor to 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a vital intermediate for the synthesis of prostanoids.[1][2][3]

-

Pheromone Synthesis: The compound is utilized in the synthesis of insect sex pheromones, such as (7E,9Z)-7,9-dodecadien-1-yl acetate, the pheromone of the European grapevine moth (Lobesia botrana).[1]

Its bifunctional nature allows for selective reactions at either the aldehyde or the ester group, providing synthetic versatility.

Caption: Synthetic pathways to and applications of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported.[1][2][3][9] A common and efficient method involves the oxidation of methyl 7-hydroxyheptanoate, which is derived from cycloheptanone.[1]

Synthesis from Cycloheptanone

This two-step protocol provides a good yield of the target compound.[1]

Step 1: Synthesis of Methyl 7-hydroxyheptanoate

-

A solution of potassium persulfate (72.16 g, 0.266 mol) in water is prepared.

-

The solution is cooled to 10-15 °C with stirring.

-

A solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) is added dropwise at 15 °C.

-

The mixture is allowed to react at room temperature for 5 hours.

-

The mixture is diluted with water (700 ml) and extracted with diethyl ether (3 x 200 ml).

-

The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.

-

The crude product is purified by distillation to yield pure methyl 7-hydroxyheptanoate.[1]

Step 2: Oxidation to this compound

-

Pyridinium chlorochromate (PCC) is used as the oxidizing agent.

-

Methyl 7-hydroxyheptanoate from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is treated with PCC, and the reaction is monitored for completion.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification by distillation under reduced pressure (b.p. 90-92 °C at 1.5 mmHg) affords pure this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[8] It should be stored and handled away from ignition sources.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | CAS#:35376-00-2 | Chemsrc [chemsrc.com]

- 5. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS # 35376-00-2, 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate, this compound, Methyl pimelaldehydate - chemBlink [chemblink.com]

- 11. This compound, 35376-00-2 [thegoodscentscompany.com]

Methyl 7-oxoheptanoate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 7-oxoheptanoate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it elucidates its significant role in the synthesis of prostaglandins and touches upon its potential as an anticancer agent.

Chemical Identity and Nomenclature

This compound is an organic compound classified as a keto ester. It features a seven-carbon chain with a terminal aldehyde group and a methyl ester at the opposite end.

-

CAS Number: 35376-00-2[1]

-

IUPAC Name: this compound[2][]

-

Synonyms: 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate[2][]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][2][] |

| Molecular Weight | 158.19 g/mol | [1][2][] |

| Appearance | Colorless liquid | |

| Boiling Point | 210.2 °C at 760 mmHg | [] |

| Density | 0.98 g/cm³ | [] |

| Flash Point | 180.00 °F (82.00 °C) (estimated) | [4] |

| Solubility | Soluble in water (5011 mg/L @ 25 °C, estimated) | [4] |

| InChI Key | NJVFYRBRYZXABC-UHFFFAOYSA-N | [2][] |

| SMILES | COC(=O)CCCCCC=O | [2][] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidative cleavage of cycloheptene. The following is a generalized experimental protocol based on established literature.

Experimental Protocol: Synthesis via Ozonolysis of Cycloheptene

-

Ozonolysis: A solution of cycloheptene in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Reductive Work-up: The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the reaction mixture to reduce the intermediate ozonide to the desired aldehyde.

-

Esterification: The resulting aldehyde-acid is then esterified. If methanol is used as the solvent during ozonolysis, the esterification may occur in situ. Alternatively, the crude product can be treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

-

Purification: The crude product is typically purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

Purification Protocols

-

Fractional Distillation: Due to its relatively high boiling point, this compound can be effectively purified by fractional distillation under reduced pressure. This method is suitable for large-scale purification and removes impurities with significantly different boiling points.[5]

-

Column Chromatography: For higher purity, especially on a smaller scale, column chromatography is the preferred method. A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[6]

Analytical Methods

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of this compound shows a characteristic fragmentation pattern.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide unambiguous confirmation of the structure.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester.[2]

Biological Significance and Applications

Role in Prostaglandin Synthesis

This compound is a crucial building block in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. Notably, it serves as a precursor to methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate in the synthesis of misoprostol.[6] Misoprostol is a synthetic prostaglandin E1 analog used to prevent stomach ulcers, treat missed miscarriages, and induce labor.[7]

The synthesis of the prostaglandin core structure often involves the conjugate addition of a side chain to a cyclopentenone derivative. This compound provides the seven-carbon "alpha-chain" of the prostaglandin molecule.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 35376-00-2 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7-oxoheptanoate, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and prostaglandins. Its structure, featuring both an ester and an aldehyde functional group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key synthetic routes with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows.

Introduction: A Historical Perspective

The precise first synthesis of this compound is not definitively documented in a singular landmark publication. Its discovery is intrinsically linked to the broader development of synthetic methodologies for ω-oxoesters and the availability of its precursors. The synthesis of related dicarboxylic acids, such as pimelic acid, was established in the early 20th century, laying the groundwork for the eventual synthesis of its derivatives. Key historical synthetic strategies that have been adapted for the preparation of this compound include ring-opening reactions of cyclic ketones, oxidative cleavage of unsaturated fatty acids, and chain-elongation of smaller functionalized molecules. This guide will explore the evolution of these methods, providing a historical context for the current state of its synthesis.

Key Synthetic Routes and Methodologies

Several effective methods for the synthesis of this compound have been developed over the years. The following sections detail the most significant and historically relevant approaches.

Synthesis from Methyl 6-bromohexanoate via Nucleophilic Acylation

A well-documented and efficient method for the synthesis of this compound involves the nucleophilic acylation of methyl 6-bromohexanoate using disodium tetracarbonylferrate. This method provides a good yield and is a reliable laboratory-scale procedure.[1]

Experimental Protocol:

-

Preparation of Disodium Tetracarbonylferrate: In a three-necked, round-bottomed flask equipped with a gas inlet, a mechanical stirrer, and a condenser, a solution of iron pentacarbonyl in dry tetrahydrofuran (THF) is treated with sodium amalgam under a nitrogen atmosphere. The mixture is stirred until the formation of a light tan precipitate of disodium tetracarbonylferrate is complete.

-

Reaction with Methyl 6-bromohexanoate: The freshly prepared disodium tetracarbonylferrate suspension in THF is cooled in an ice bath. Methyl 6-bromohexanoate is added dropwise to the stirred suspension.

-

Quenching and Workup: The reaction mixture is quenched by the addition of glacial acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 57-63% | [1] |

| Boiling Point | 65-80 °C at 0.1 mmHg | [1] |

Reaction Workflow:

Ring Cleavage of Cycloheptanone Derivatives

An early approach to the synthesis of heptanoic acid derivatives involved the ring-opening of seven-membered carbocycles. A two-step synthesis starting from cycloheptanone has been reported to yield this compound with a 42% overall yield.[1] A more detailed modern adaptation involves the retro-Claisen condensation of α-nitrocycloheptanone.

Experimental Protocol:

-

Synthesis of α-nitrocycloheptanone: Enol acetate of cycloheptanone is reacted with a nitrating agent to yield α-nitrocycloheptanone.

-

Ring Cleavage: The α-nitrocycloheptanone is subjected to nucleophilic ring cleavage using methanol in the presence of potassium fluoride dihydrate. This reaction proceeds under mild conditions to give methyl 7-nitroheptanoate.

-

Nef Reaction: The resulting methyl 7-nitroheptanoate is converted to this compound via the Nef reaction, which involves the acid hydrolysis of the corresponding nitronate salt.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 42% (from cycloheptanone) | [1] |

Reaction Workflow:

Synthesis from Suberic Acid

Suberic acid, a readily available dicarboxylic acid, can be converted to a derivative of this compound, which is a key intermediate in the synthesis of misoprostol.[2]

Experimental Protocol:

-

Cyclization to Anhydride: Suberic acid is treated with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride, 2,9-oxonanedione.[2]

-

Friedel-Crafts Acylation: The crude anhydride is reacted with furan in the presence of a Lewis acid catalyst (e.g., zinc chloride) in nitromethane to yield 8-(furan-2-yl)-8-oxooctanoic acid.[2]

-

Esterification: The resulting keto-acid is esterified using methanol and a catalytic amount of sulfuric acid to produce methyl 8-(furan-2-yl)-8-oxooctanoate.

-

Subsequent Steps: This intermediate can then be further transformed into more complex molecules.

Quantitative Data:

| Step | Product | Yield | Reference |

| Friedel-Crafts Acylation & Esterification | Methyl 8-(furan-2-yl)-8-oxooctanoate | 48% (from suberic acid) | [2] |

Reaction Workflow:

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Key Features | Reference |

| Infrared (IR) | 1735 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O) | [1] |

| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, CO₂CH₃), 2.44 (t, 2H, CH₂CHO), 2.32 (t, 2H, CH₂CO₂CH₃), 2.12 (s, 3H, for the related methyl 7-oxooctanoate), 1.46 (m, 6H, 3CH₂) | [1] |

| ¹³C NMR | Data available in public databases. | [3] |

| Mass Spectrometry | Data available in public databases. | [3] |

Applications in Research and Development

This compound and its derivatives are valuable building blocks in organic synthesis. Their bifunctional nature allows for selective reactions at either the aldehyde or the ester group, making them useful in the synthesis of:

-

Prostaglandins: As demonstrated by its derivative's role in the synthesis of misoprostol, a prostaglandin analogue.[2]

-

Pharmaceutical Intermediates: The keto-ester functionality is a common motif in various bioactive molecules.

-

Fine Chemicals: Used in the synthesis of specialty chemicals and materials.

Conclusion

The synthesis of this compound has evolved from classical organic reactions to more refined and efficient methodologies. While its initial discovery is not attributed to a single event, the collective progress in organic synthesis has made this important intermediate readily accessible for a variety of applications in research and industry. The methods outlined in this guide represent key historical and practical approaches to its preparation, providing a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

A Strategic Framework for the Preliminary Biological Activity Screening of Methyl 7-oxoheptanoate

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Methyl 7-oxoheptanoate (M7O) is a well-characterized chemical entity, historically relegated to the role of a synthetic intermediate in the preparation of complex molecules like prostanoids.[1] However, its own biological activity profile remains largely unexplored. The presence of a ketone and a methyl ester functional group—moieties found in numerous bioactive compounds—warrants a systematic investigation into its potential pharmacological effects. This guide, written from the perspective of a Senior Application Scientist, presents a comprehensive, multi-tiered strategy for the preliminary biological screening of M7O. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that progresses from cost-effective in silico predictions to foundational in vitro safety and efficacy assays. The core philosophy is to "fail fast, fail cheap," efficiently identifying potential bioactivities while judiciously allocating laboratory resources. Every protocol herein is designed as a self-validating system with clearly defined controls, ensuring the generation of trustworthy and reproducible data.

The Rationale and Logic of a Phased Screening Approach

Embarking on the biological characterization of a compound with a sparse data profile requires a strategy that is both systematic and resource-conscious. A phased or tiered approach is paramount. It allows researchers to build a foundational understanding of the compound's properties computationally before committing to resource-intensive wet lab experiments.[2] This strategy mitigates risk and ensures that subsequent, more complex assays are built upon a solid bedrock of predictive and empirical data.

Our proposed framework for M7O is structured into three sequential tiers:

-

Tier 1: In Silico Profiling: A completely computational phase to predict physicochemical properties, pharmacokinetics (ADMET), drug-likeness, and potential biological targets. This phase generates initial hypotheses and flags potential liabilities.[3]

-

Tier 2: In Vitro Baseline Safety Assessment: The first wet-lab evaluation, designed to determine the general cytotoxicity of M7O against a representative mammalian cell line. This establishes a safe concentration window for subsequent efficacy testing.

-

Tier 3: In Vitro Primary Efficacy Screening: Hypothesis-driven assays to probe for specific biological activities suggested by the in silico analysis or the compound's structural similarity to known bioactive molecules, such as other keto esters.[4][5]

The logical flow of this cascade ensures that each step informs the next, creating an efficient and scientifically rigorous discovery pipeline.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility profile of Methyl 7-oxoheptanoate in various lab solvents

Solubility Profile of Methyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known data with predictive analysis based on solvent properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

Physicochemical Properties

This compound is a bifunctional organic compound containing both a ketone and a methyl ester functional group. Its structure dictates its polarity and potential for intermolecular interactions, which are key determinants of its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 35376-00-2 | [1][2][3][4] |

| Estimated Water Solubility | 5011 mg/L at 25 °C | [5] |

Predicted and Known Solubility Data

The principle of "like dissolves like" governs the solubility of organic compounds. Solutes tend to dissolve in solvents with similar polarity. This compound, with its ester and ketone functionalities, is expected to be a relatively polar molecule. The following table summarizes its known water solubility and predicted solubility in a range of common laboratory solvents, categorized by their type.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility of this compound |

| Water | Polar Protic | 10.2 | Slightly Soluble (5.011 g/L)[5] |

| Methanol | Polar Protic | 5.1 | Highly Soluble |

| Ethanol | Polar Protic | 4.3 | Highly Soluble |

| Isopropanol | Polar Protic | 3.9 | Soluble |

| n-Butanol | Polar Protic | 3.9 | Soluble |

| Acetic Acid | Polar Protic | 6.2 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | Highly Soluble |

| Acetone | Polar Aprotic | 5.1 | Highly Soluble |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Highly Soluble |

| Ethyl Acetate | Polar Aprotic | 4.4 | Highly Soluble |

| Toluene | Nonpolar | 2.4 | Moderately Soluble |

| Hexane | Nonpolar | 0.1 | Sparingly Soluble |

| Diethyl Ether | Nonpolar | 2.8 | Soluble |

Disclaimer: The predicted solubility is based on the chemical structure of this compound and the properties of the solvents. For precise quantitative data, experimental determination is recommended.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent. This method is based on the OECD Guideline for the Testing of Chemicals, Section 105.

Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid form)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A preliminary test to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase.

-

Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound | CAS#:35376-00-2 | Chemsrc [chemsrc.com]

- 5. This compound, 35376-00-2 [thegoodscentscompany.com]

In-depth Technical Guide: Thermal Degradation Studies of Methyl 7-oxoheptanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 7-oxoheptanoate, a bifunctional molecule containing both an ester and a ketone group, is a compound of interest in various synthetic pathways. Understanding its thermal stability and degradation profile is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage. Thermal degradation can lead to the formation of impurities, loss of active ingredients, and potentially toxic byproducts, thereby impacting product quality, safety, and efficacy.

This technical guide outlines a proposed comprehensive study for investigating the thermal degradation of this compound. It details the experimental protocols for key analytical techniques, presents hypothetical quantitative data based on analogous compounds, and illustrates potential degradation pathways and experimental workflows.

Proposed Experimental Protocols

To thoroughly investigate the thermal degradation of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min to ensure an inert environment and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve will be determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C for 5 minutes.

-

Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks will be analyzed to determine melting points, boiling points, and decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set to the Tpeak determined by TGA.

-

Pyrolysis Time: 10 seconds.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The separated compounds will be identified by comparing their mass spectra with a reference library (e.g., NIST).

Representative Quantitative Data

The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on typical values for similar fatty acid methyl esters.[1][2][3]

| Parameter | Representative Value | Analytical Technique |

| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | TGA (DTG) |

| Mass Loss at Tpeak | > 95% | TGA |

| Melting Point | Not Applicable (Liquid at RT) | DSC |

| Boiling Point | ~215 °C (estimated) | DSC |

Table 1: Representative Thermal Analysis Data for this compound.

Visualizations

Proposed Thermal Degradation Pathway

The thermal degradation of methyl esters can proceed through various mechanisms, including intramolecular elimination (via a six-membered ring transition state) and radical chain reactions. The following diagram illustrates a plausible pathway for this compound.

Caption: A proposed thermal degradation pathway for this compound.

Experimental Workflow

The logical flow of the proposed investigation is outlined in the following diagram.

References

Exploring Novel Research Applications for Methyl 7-oxoheptanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research applications for Methyl 7-oxoheptanoate, a versatile bifunctional molecule. This document details its role as a key intermediate in the synthesis of prostaglandins, its potential as a linker in Proteolysis Targeting Chimeras (PROTACs), and its nascent exploration as an anticancer agent. Included are detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows to support further research and development.

Physicochemical Properties and Synthesis

This compound is a chemical compound with the molecular formula C₈H₁₄O₃. It possesses both an ester and an aldehyde functional group, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 35376-00-2 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 210.2 °C at 760 mmHg | |

| Density | 0.98 g/cm³ | |

| SMILES | COC(=O)CCCCCC=O | [1] |

| InChI | InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | [1] |

A variety of synthetic routes to this compound have been reported, starting from precursors such as cycloheptanone, suberic acid, or ε-caprolactone. The selection of a particular synthetic pathway often depends on factors like starting material availability, desired scale, and overall yield.

Application in Prostaglandin Synthesis

This compound is a crucial precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. It serves as a key building block for the construction of the cyclopentanone ring and the attachment of the carboxylic acid side chain found in many prostaglandins. A pivotal intermediate derived from this compound is 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one.

Experimental Protocol: Synthesis of 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one

This protocol outlines a potential synthetic route from this compound to the key prostaglandin intermediate.

Materials:

-

This compound

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Claisen Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere. To this solution, add a mixture of this compound and diethyl oxalate dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture with dilute hydrochloric acid. The resulting product is then heated to induce decarboxylation, yielding a crude cyclopentenone derivative.

-

Purification: Extract the crude product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one.

Logical Workflow for Prostaglandin E1 Synthesis

The following diagram illustrates a logical workflow for the synthesis of Prostaglandin E1, highlighting the central role of the intermediate derived from this compound.

Potential as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The aliphatic chain of this compound, after suitable modification, can serve as a flexible linker in PROTAC design.

Proposed Experimental Workflow for PROTAC Synthesis

This workflow outlines the steps to synthesize a PROTAC using a derivative of this compound as the linker.

Experimental Protocol: General Synthesis of a PROTAC with an Alkyl Linker

This protocol provides a general method for the synthesis of a PROTAC with an alkyl linker, adaptable for a linker derived from this compound.

Materials:

-

Functionalized linker (derived from this compound with a leaving group)

-

E3 ligase ligand with a nucleophilic handle (e.g., amine or thiol)

-

Target protein ligand with a nucleophilic handle

-

Aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., DIPEA, K₂CO₃)

-

Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

-

First Coupling: Dissolve the E3 ligase ligand in an aprotic solvent. Add a base, followed by the dropwise addition of the functionalized linker. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Purification of Intermediate: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the intermediate by column chromatography.

-

Second Coupling: Dissolve the purified intermediate in an aprotic solvent. Add a base and the target protein ligand. Stir the reaction at room temperature or with gentle heating until completion.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity. Characterize the final product by NMR and mass spectrometry.

Anticancer Potential: Induction of Apoptosis in Leukemia Cells

Preliminary research suggests that this compound may possess anticancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in HL-60 human promyelocytic leukemia cells[2]. While specific quantitative data such as IC₅₀ values for this compound are not yet widely published, the known effects of related short-chain fatty acid esters on leukemia cells provide a basis for a proposed mechanism of action.

Proposed Signaling Pathway for Apoptosis Induction

The following diagram illustrates a plausible signaling pathway for apoptosis induction in HL-60 cells by this compound, based on the known mechanisms of related compounds. Short-chain fatty acids and their derivatives have been shown to induce oxidative stress and activate intrinsic apoptotic pathways[3][4].

Experimental Protocol: Assessment of Apoptosis

This protocol describes how to assess apoptosis in HL-60 cells treated with this compound.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium. Seed the cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Table 2: Hypothetical Quantitative Data for Biological Activity

While specific experimental data for this compound is limited, this table presents a template with hypothetical values for its potential anticancer effects, which can be populated as research progresses.

| Parameter | Cell Line | Hypothetical Value |

| IC₅₀ (µM) | HL-60 | 50-100 |

| Apoptosis (%) | HL-60 | 30-50 (at IC₅₀) |

| Caspase-3 Activation (fold change) | HL-60 | 2-4 (at IC₅₀) |

Conclusion and Future Directions

This compound is a promising molecule with diverse potential applications in drug discovery and development. Its established role in prostaglandin synthesis, coupled with its emerging potential as a PROTAC linker and an anticancer agent, warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the novel applications of this versatile chemical entity. Future studies should focus on elucidating the precise mechanisms of its biological activities, optimizing its use in synthetic methodologies, and exploring its efficacy in preclinical models.

References

- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 35376-00-2 | KBA37600 | Biosynth [biosynth.com]

- 3. Potential role of short-chain fatty acids in the pathogenesis and management of acute lymphocytic leukemia - Song - Annals of Translational Medicine [atm.amegroups.org]

- 4. Potential role of short-chain fatty acids in the pathogenesis and management of acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Methyl 7-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-oxoheptanoate is a bifunctional organic molecule containing both an aldehyde and a methyl ester group. This unique structural feature makes it a valuable building block in organic synthesis, particularly as a precursor to biologically active molecules such as prostanoids and insect pheromones.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside a detailed summary of its synthesis and spectroscopic properties. The information is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O3 | [5] |

| Molecular Weight | 158.19 g/mol | [5][] |

| CAS Number | 35376-00-2 | [5] |

| Boiling Point | 210.2 °C at 760 mmHg | [] |

| Density | 0.98 g/cm³ | [] |

| Refractive Index (n²⁰D) | 1.4388 | [7] |

| InChI | InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | [5][8] |

| SMILES | COC(=O)CCCCCC=O | [5][8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Peak Assignments | Source |

| ¹H-NMR (CDCl₃) | δ = 1.25-1.45 (m, 4H), 1.55-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), 3.60 (s, 3H), 9.75 (t, 1H, J=1.5Hz) | [2] |

| IR (film) | ν = 1725 (C=O, ester and aldehyde) cm⁻¹ | [2] |

| Mass Spectrometry | m/z = 158 (M+), 127, 101, 87, 59, 55, 43 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available cyclic ketones or dicarboxylic acids. The choice of synthetic pathway can depend on factors such as desired scale, cost of starting materials, and available reagents. A summary of common synthetic methods is provided in Table 3, followed by a detailed experimental protocol for a high-yield synthesis.

Table 3: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reagents | Overall Yield (%) | References |

| Cycloheptanone | Potassium persulfate, PCC | Good (not specified) | [2][3] |

| α-Nitrocycloheptanone | Methanol, KF·2H₂O, Nef reaction | High (not specified) | [4] |

| Methyl 6-bromohexanoate | Disodium tetracarbonylferrate, acetic acid, methyl iodide | 57-63% | [7] |

| Suberic acid | Acetic anhydride, furan, ZnCl₂, H₂SO₄, NaBH₄ | Not specified for direct product | [9] |

| ε-Caprolactone | Not specified | Not specified | [1][4] |

Experimental Protocol: Synthesis from Cycloheptanone[2]

This two-step procedure provides a good yield of this compound from the inexpensive starting material, cycloheptanone.

Step 1: Synthesis of Methyl 7-hydroxyheptanoate

-

To a solution of potassium persulfate (72.16 g, 0.266 mol) in water, gradually add a solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) at 10-15 °C with stirring.

-

Allow the mixture to react at room temperature for 5 hours.

-

Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).

-

Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and distill to obtain pure methyl 7-hydroxyheptanoate.

Step 2: Oxidation to this compound

-

To a stirred suspension of pyridinium chlorochromate (PCC) (12.9 g, 0.06 mol) in dichloromethane (100 ml), add a solution of methyl 7-hydroxyheptanoate (5.8 g, 0.036 mol) in dichloromethane (20 ml).

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether (100 ml) and filter through a pad of silica gel.

-

Evaporate the solvent and distill the residue under reduced pressure to afford pure this compound.

Theoretical and Computational Studies

While specific high-level computational studies on this compound are not abundant in the literature, its conformational behavior and reactivity can be inferred from theoretical studies on analogous aldehydes, ketones, and esters.

Conformational Analysis

The flexible six-carbon chain of this compound allows for numerous possible conformations. The lowest energy conformers are expected to be those that minimize steric interactions. For the alkyl chain, a staggered arrangement is energetically favored. The relative orientation of the ester and aldehyde groups will be influenced by dipole-dipole interactions and potential weak intramolecular hydrogen bonding. Computational studies on similar long-chain esters and ketones suggest a preference for extended-chain conformations in the gas phase, while solvent effects in polar media can favor more folded structures. The aldehyde group, being at the terminus, has a relatively low rotational barrier.

Reactivity and Frontier Molecular Orbitals

The reactivity of this compound is dictated by the presence of the aldehyde and ester functional groups. Aldehydes are generally more reactive towards nucleophiles than esters.[10][11] This can be understood by considering both steric and electronic factors. The aldehyde carbonyl carbon is less sterically hindered than the ester carbonyl, and the single alkyl chain attached to the aldehyde carbonyl is less electron-donating than the alkoxy group of the ester, making the aldehyde carbonyl carbon more electrophilic.

A qualitative understanding of its reactivity can be gained from a frontier molecular orbital (FMO) perspective. The Highest Occupied Molecular Orbital (HOMO) will likely be localized on the oxygen atoms of the carbonyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) will be a π* orbital associated with the C=O double bonds, with a larger coefficient on the more electrophilic aldehyde carbon. Nucleophilic attack will therefore preferentially occur at the aldehyde carbonyl carbon.

Applications in Synthesis

This compound is a key intermediate in the synthesis of prostanoids, which are a class of lipid compounds with diverse physiological effects.[1] One of the key steps involves the intramolecular aldol condensation of a derivative of this compound to form a cyclopentenone ring, which is the core structure of many prostaglandins.

Synthetic Pathway to a Prostanoid Precursor

The following diagram illustrates a generalized synthetic pathway where this compound is a starting material for a prostanoid precursor. This involves the protection of the aldehyde, followed by a series of reactions to build the cyclopentenone ring and introduce the necessary side chains.

Caption: Synthetic pathway from this compound to a prostanoid precursor.

Workflow for Computational Analysis

A typical workflow for the computational study of a molecule like this compound would involve several steps, from initial structure generation to detailed analysis of its properties.

Caption: A typical workflow for the computational analysis of an organic molecule.

Conclusion

This compound is a versatile synthetic intermediate with significant applications in the synthesis of complex, biologically active molecules. This guide has provided a consolidated overview of its synthesis, spectroscopic properties, and theoretical aspects. While specific computational studies on this molecule are limited, a good understanding of its conformational preferences and reactivity can be derived from the broader knowledge of related functional groups. The detailed experimental protocols and compiled data serve as a practical resource for chemists working with this compound. Further computational investigations, particularly using Density Functional Theory (DFT), would be valuable to provide a more quantitative understanding of its structure-reactivity relationships and to aid in the design of new synthetic routes and applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound 35376-00-2 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Methyl 7-oxoheptanoate: Commercial Availability, Purity, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 7-oxoheptanoate (CAS No. 35376-00-2), a valuable intermediate in pharmaceutical synthesis. This document details its commercial availability, purity grades, and the experimental protocols for its synthesis, purification, and analysis, designed to assist researchers and drug development professionals in sourcing and utilizing this compound effectively.

Commercial Suppliers and Purity Grades

This compound is available from a range of chemical suppliers, primarily in research-grade purities. The most commonly offered purity grades are 95% and 97%. Higher purity grades may be available upon request for custom synthesis. Below is a summary of prominent commercial suppliers and their standard offerings.

| Supplier | Product Number | Stated Purity | Notes |

| Sigma-Aldrich (Ambeed) | AMBH99C03FFE | 95% | Marketed for research purposes. |

| BOC Sciences | - | 95% | Described as a medium-chain ketoester for pharmaceutical synthesis and material science research.[1] |

| AChemBlock | W165099 | 97% | Offered as a building block for research.[2] |

| Clearsynth | CS-ED-01958 | Not specified | Provided as a fine chemical for research applications. A Certificate of Analysis is available upon request.[3] |

| Biosynth | KBA37600 | Not specified | Marketed as a synthetic anticancer agent that inhibits cell growth, for research purposes only. |

It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides detailed information on the purity, moisture content, residual solvents, and the analytical methods used for quality control.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic acylation of an appropriate precursor. The following protocol is adapted from a procedure described in Organic Syntheses.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Disodium tetracarbonylferrate sesquidioxanate

-

Methyl 6-bromohexanoate

-

Dry, deoxygenated tetrahydrofuran (THF)

-

Glacial acetic acid

-

Diethyl ether

-

2 M Hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked, round-bottomed flask under a nitrogen atmosphere, a suspension of disodium tetracarbonylferrate in dry, deoxygenated THF is prepared.

-

Methyl 6-bromohexanoate is added to the vigorously stirred suspension.

-

The reaction mixture is stirred for a specified time at room temperature to form the alkyl iron intermediate.

-

Glacial acetic acid is added dropwise to the reaction mixture.

-

The mixture is then poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with water and saturated sodium chloride solution.

-

The ethereal solution is treated with 2 M hydrochloric acid to facilitate the oxidative cleavage of the iron complex.

-

The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation.

Procedure:

-

The residual oil from the synthesis is distilled through a Vigreux column under reduced pressure.

-

A forerun is collected and discarded.

-

The main fraction, this compound, is collected at the appropriate boiling point and pressure (e.g., 65–80°C at 0.1 mm Hg).[3]

For higher purity, column chromatography on silica gel can be employed, typically using a hexane/ethyl acetate solvent system.[4]

Analytical Methods for Quality Control

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for determining the purity and identifying volatile impurities in this compound.

Instrumentation and Conditions (Representative):

-

GC System: Agilent GC-MS system or equivalent.

-

Column: DB-5ms or similar non-polar capillary column.

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to detect the presence of any structural isomers or non-volatile impurities.

Instrumentation and Conditions (Representative):

-

Spectrometer: Bruker 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquisition of a standard proton spectrum.

-

¹³C NMR: Acquisition of a standard carbon spectrum with proton decoupling.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~3.67 ppm (s, 3H, -OCH₃)

-

~2.44 ppm (t, 2H, -CH₂C(=O)O-)

-

~2.12 ppm (s, 3H, -C(=O)CH₃, if it were the octanoate analogue) - for the heptanoate, a terminal aldehyde proton would be expected around 9.76 ppm.

-

~1.4-1.7 ppm (m, 6H, internal -CH₂-)

Data Analysis: The purity is estimated by integrating the peaks and comparing the ratios to the theoretical values. The absence of unexpected signals indicates high purity.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities and for quantitative analysis, a reversed-phase HPLC method with UV detection can be developed. Due to the lack of a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection of the aldehyde group.

Quality Control Workflow for Commercial Suppliers

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

Figure 2: Quality control workflow for this compound.

This guide provides a foundational understanding of this compound for its application in research and development. For critical applications, it is imperative to perform in-house quality control checks to verify the supplier's specifications.

References

Methodological & Application

Application Notes and Protocols: The Role of Methyl 7-Oxoheptanoate Derivatives in Prostaglandin Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of methyl 7-oxoheptanoate derivatives as precursors to the α-side chain in the total synthesis of prostaglandins. Prostaglandins are a class of lipid compounds with diverse physiological effects, making them significant targets for drug discovery and development. Their synthesis is a complex challenge that relies on the precise construction of a cyclopentanone core and two side chains. This compound, in various functionalized forms, is a key building block for introducing the seven-carbon α-chain.

Introduction

The total synthesis of prostaglandins often involves the convergent assembly of three main fragments: the cyclopentenone core, the α-chain, and the ω-chain. This compound, or more commonly its derivatives like methyl 7-bromoheptanoate or methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, serves as the primary synthon for the α-chain. The ester functionality is a direct precursor to the carboxylic acid group present in most naturally occurring prostaglandins.

Two primary strategies utilize these seven-carbon synthons:

-

Alkylation of a Cyclopentenone Precursor: This approach involves the reaction of an enolate of a cyclopentanone derivative with an electrophilic seven-carbon chain, such as methyl 7-bromoheptanoate. This SN2 reaction establishes the carbon-carbon bond of the α-chain.

-

Conjugate Addition to a Cyclopentenone: In this method, the α-chain is introduced via a 1,4-conjugate addition (Michael reaction) of an organocuprate reagent, which can be derived from a precursor already containing the seven-carbon chain, to an α,β-unsaturated cyclopentenone.

A key intermediate in many prostaglandin syntheses is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate . This compound already incorporates the α-chain and a functionalized cyclopentenone core, serving as a versatile precursor for various prostaglandins, including the synthetic analog misoprostol.[1][2]

Data Presentation

Table 1: Key Intermediates and their Role in Prostaglandin Synthesis

| Intermediate | Role | Precursor(s) | Key Reaction Type |

| Methyl 7-bromoheptanoate | Electrophilic precursor for the α-chain | 7-bromoheptanoic acid | Alkylation |

| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Advanced intermediate containing the α-chain and cyclopentenone core | Suberic acid, Furan | Friedel-Crafts, Piancatelli Rearrangement |

| Methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate | Protected intermediate for conjugate addition | - | Silylation of the corresponding hydroxycyclopentenone |

Table 2: Representative Yields in the Synthesis of Prostaglandin Intermediates

| Reaction | Product | Starting Material(s) | Overall Yield | Reference |

| Synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Suberic acid | 40% (over 5 steps) | [1] |

| Alkylation of ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate, Ethyl 7-bromoheptanoate | Not specified, but typically moderate to high | [3] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate from Suberic Acid [1]

This protocol describes a practical five-step synthesis of a key prostaglandin intermediate.

Step 1: Synthesis of 2,9-oxonanedione

-

To a solution of acetic anhydride (10.0 mL, 106 mmol), add suberic acid (4.998 g, 28.7 mmol) at room temperature.

-

Stir the mixture at 120 °C for 3 hours until the suberic acid is completely consumed (monitored by TLC).

-

Distill the solvent under reduced pressure to obtain the crude 2,9-oxonanedione, which is used in the next step without further purification.

Step 2: One-pot synthesis of 8-(furan-2-yl)-8-oxooctanoic acid

-

To the crude 2,9-oxonanedione in CH₃NO₂ (15.0 mL) at 40 °C, add furan (5.2 mL, 2.5 eq.) dropwise.

-

Add ZnCl₂ (0.375 g, 0.1 eq.).

-

Stir the mixture for 1 hour until TLC indicates the complete consumption of the starting material.

-

Filter the reaction mixture to remove any precipitate, wash with ice water, and dry.

-

Adjust the pH of the aqueous layer to 1 with HCl.

-

Extract with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate to yield 8-(furan-2-yl)-8-oxooctanoic acid.

Step 3: Synthesis of methyl 8-(furan-2-yl)-8-oxooctanoate

-

Dissolve 8-(furan-2-yl)-8-oxooctanoic acid (1.140 g, 5.1 mmol) in MeOH (15.0 mL).

-

Add H₂SO₄ (0.1 mL, 2 mol%) and stir the mixture at 70 °C for 4 hours.

-

After cooling, concentrate the mixture under reduced pressure.

-

Add saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (25 mL).

-

Wash the organic layer with brine (25 mL), dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography (hexane/EtOAc = 6:1) to give the product as a yellow oil.

Step 4 & 5: Reduction and Piancatelli Rearrangement The specific details for the subsequent reduction and ZnCl₂ catalyzed Piancatelli rearrangement to yield the final product, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, can be found in the cited literature.

Protocol 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate with Ethyl 7-bromoheptanoate [3]

This protocol describes the introduction of the α-chain via alkylation.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Ethyl 7-bromoheptanoate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Alkylation: To the solution of the enolate, add a solution of ethyl 7-bromoheptanoate (1.2 equivalents) in toluene dropwise. Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add 1 M hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate.

Visualizations

References

Application Notes and Protocols for the Selective Reduction of the Ketone in Methyl 7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a standard protocol for the chemoselective reduction of the ketone functionality in Methyl 7-oxoheptanoate to yield Methyl 7-hydroxyheptanoate. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which allows for the preferential reduction of the ketone in the presence of the methyl ester. This transformation is a crucial step in the synthesis of various functionalized molecules. The protocol details the experimental procedure, reaction monitoring, work-up, and purification.

Introduction

This compound is a bifunctional molecule containing both a ketone and an ester functional group. The selective reduction of the ketone to a secondary alcohol without affecting the ester is a common and important transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and chemoselectivity.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters under standard reaction conditions.[3][4] This selectivity is attributed to the lower electrophilicity of the ester carbonyl, which is stabilized by resonance, and the milder reactivity of NaBH₄.[3] The protocol outlined below is a standard procedure for this selective reduction, typically performed in an alcoholic solvent at controlled temperatures.

Reaction Scheme

Experimental Protocol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

TLC developing chamber and appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)

-

Visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Once the solution has reached 0 °C, slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise.[5] Control the rate of addition to manage any gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (ketone) and the appearance of the product (alcohol) will indicate the reaction's progress.

-

Quenching: Once the reaction is complete (as determined by TLC, typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.[5] Continue adding the acid until the solution is acidic (pH ~5-6) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 20 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 7-hydroxyheptanoate.[5]

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography to obtain the final product in high purity.

Data Presentation

While specific yields can vary based on reaction scale and conditions, the selective reduction of ketones in the presence of esters using NaBH₄ is generally a high-yielding transformation.

| Parameter | Value/Condition | Reference |

| Substrate | This compound | |

| Reagent | Sodium Borohydride (NaBH₄) | [1][2] |

| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | [5] |

| Solvent | Methanol (MeOH) | [1][5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Typical Reaction Time | 1 - 2 hours | [1] |

| Typical Yield | >90% (based on similar reductions) | [6] |

| Selectivity | High for ketone over ester | [3][7] |

Visualizations

Experimental Workflow

Caption: Workflow for the sodium borohydride reduction of this compound.

Safety Precautions

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.[1] Handle in a well-ventilated fume hood and away from ignition sources.

-

The quenching process with acid can be exothermic and produce hydrogen gas. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable and efficient method for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, Methyl 7-hydroxyheptanoate. The use of sodium borohydride offers excellent chemoselectivity, making it a preferred reagent for this type of transformation in a research and development setting. The procedure is straightforward and generally results in high yields of the desired product.

References

- 1. Sodium Borohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Quantitative Analysis of Methyl 7-oxoheptanoate: Application Notes and Protocols for GC-FID and HPLC

These application notes provide detailed methodologies for the quantitative analysis of Methyl 7-oxoheptanoate using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require accurate and robust quantification of this keto ester.

Introduction